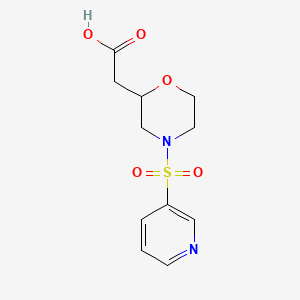
2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid, also known as BSM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BSM is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of morpholine derivatives and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of the angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to have antitumor activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of research. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Another direction is the development of novel drug delivery systems using this compound as a precursor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid is synthesized through a multistep process that involves the reaction of morpholine with benzyl chloride, followed by the reaction of the resulting compound with sodium sulfite to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form this compound. The synthesis method has been optimized to obtain high yields of this compound with high purity.
Applications De Recherche Scientifique
2-(4-Benzylsulfonylmorpholin-2-yl)acetic acid has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. This compound has also been used in the development of novel drug delivery systems and as a precursor in the synthesis of other morpholine derivatives.
Propriétés
IUPAC Name |
2-(4-benzylsulfonylmorpholin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)8-12-9-14(6-7-19-12)20(17,18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJSRGYJYICZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[3-(Oxan-2-yl)propanoylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579946.png)

![2-[4-(1H-pyrazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579964.png)
![2-[(3,3-Dimethylbutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579965.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-2-yl]acetic acid](/img/structure/B7579978.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)
![2-[4-(2-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579992.png)
![2-[2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579997.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)
